molecular formula C28H23N3O9S2 B11564930 4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzene-1,3-diyl bis(4-methylbenzenesulfonate)

4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzene-1,3-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B11564930
M. Wt: 609.6 g/mol
InChI Key: QYHDKHKBUJKUAU-RDRPBHBLSA-N
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Description

5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonyl, nitro, and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the sulfonyl group: This step involves the reaction of a suitable aromatic compound with sulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonyl derivative.

    Introduction of the nitro group: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the formamido group: This step involves the reaction of the nitro compound with formamide in the presence of a catalyst, such as zinc chloride, to form the formamido derivative.

    Final coupling reaction: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formamido and nitro groups, to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLBENZENESULFONYL CHLORIDE: This compound is similar in structure but lacks the nitro and formamido groups.

    2-NITROPHENYL FORMAMIDE: This compound contains the nitro and formamido groups but lacks the sulfonyl group.

    BENZENESULFONYL CHLORIDE: This compound is similar but lacks the methyl group on the benzene ring.

Uniqueness

The uniqueness of 5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a unique platform for the development of new compounds with diverse properties and applications.

Properties

Molecular Formula

C28H23N3O9S2

Molecular Weight

609.6 g/mol

IUPAC Name

[3-(4-methylphenyl)sulfonyloxy-4-[(E)-[(2-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C28H23N3O9S2/c1-19-7-13-23(14-8-19)41(35,36)39-22-12-11-21(18-29-30-28(32)25-5-3-4-6-26(25)31(33)34)27(17-22)40-42(37,38)24-15-9-20(2)10-16-24/h3-18H,1-2H3,(H,30,32)/b29-18+

InChI Key

QYHDKHKBUJKUAU-RDRPBHBLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-])OS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-])OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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